Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate
Overview
Description
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.42 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate typically involves the reaction of benzylamine with tert-butyl 3-aminopiperidine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and yield of the reaction. This method allows for precise control over reaction parameters, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl (Boc) group acts as a protecting group, preventing unwanted side reactions during chemical synthesis. Upon deprotection, the active amine can interact with its target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar in structure but lacks the benzyl group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis, similar protecting group chemistry.
Uniqueness
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is unique due to its combination of the benzyl group and the Boc-protected piperidine ring. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Biological Activity
Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. Its structure includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in its biological activity and applications.
- Molecular Formula : CHNO
- Molecular Weight : 334.42 g/mol
- CAS Number : 406213-47-6
The compound is characterized by its stability under standard laboratory conditions, though it may be sensitive to strong acids or bases, which could lead to hydrolysis or degradation of its functional groups .
The mechanism of action for this compound primarily involves its role as a prodrug. In this capacity, the Boc group can be cleaved in vivo, releasing an active amine that interacts with specific biological targets, such as enzymes or receptors. This interaction can lead to various biological effects depending on the target pathway.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For example, compounds developed from this precursor demonstrated significant inhibition against various microbial strains, indicating its potential use in developing new antimicrobial agents.
Enzyme Inhibition Studies
Research has shown that compounds with piperidine structures often exhibit enzyme inhibition capabilities. This compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its derivatives have been tested for their ability to inhibit specific enzymes involved in critical biological processes, such as those related to neurological disorders .
Applications in Drug Development
This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of drugs targeting various conditions, particularly neurological disorders .
Case Studies
- Development of Antimicrobial Agents : A study conducted by Amit A. Pund et al. (2020) synthesized novel compounds from this chemical and evaluated their antimicrobial activities, demonstrating promising results against several pathogens.
- Targeting Trypanosoma brucei : Research focusing on inhibitors for Trypanosoma brucei methionyl-tRNA synthetase showed that derivatives based on piperidine structures could effectively inhibit the growth of this parasite while maintaining low toxicity to mammalian cells .
Summary of Biological Activities
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIONIIVXRCVHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623989 | |
Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406213-47-6 | |
Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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